molecular formula C7H5N5S B15246544 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile CAS No. 67209-12-5

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile

Cat. No.: B15246544
CAS No.: 67209-12-5
M. Wt: 191.22 g/mol
InChI Key: CFMWQYCWVXHWTN-UHFFFAOYSA-N
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Description

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is a nitrogen-containing heterocyclic compound.

Properties

CAS No.

67209-12-5

Molecular Formula

C7H5N5S

Molecular Weight

191.22 g/mol

IUPAC Name

6-amino-3-methyl-[1,2]thiazolo[4,5-b]pyrazine-5-carbonitrile

InChI

InChI=1S/C7H5N5S/c1-3-5-7(13-12-3)11-6(9)4(2-8)10-5/h1H3,(H2,9,11)

InChI Key

CFMWQYCWVXHWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=C(N=C12)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable isothiocyanate, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Amino Group at Position 6

Analogous to pyrazinol derivatives , the amino group may be introduced via SNAr reactions. For example:

  • Reagents : Amines (e.g., aniline derivatives), bases (e.g., potassium hydroxide or cesium carbonate).

  • Conditions : Elevated temperatures, polar aprotic solvents (e.g., DMF, THF).

  • Mechanism : Displacement of a halide (e.g., chlorine) by an amine, forming a covalent bond at position 6.

Methyl Group at Position 3

Alkylation reactions, such as methylation, could be employed:

  • Reagents : Methylating agents (e.g., methyl iodide, dimethyl sulfate).

  • Conditions : SNAr or electrophilic substitution under basic conditions.

  • Example : In pyrazole derivatives , methyl groups are introduced via alkylation of intermediates.

Carbonitrile Group at Position 5

Cyanation methods include:

  • Direct substitution : SNAr displacement of a halide with a cyanide source (e.g., potassium cyanide).

  • Dehydration of amides : As seen in , where amides are converted to nitriles using reagents like trifluoroacetic anhydride.

Key Reaction Steps and Conditions

Step Reagents/Conditions Purpose Reference
Core synthesisDiamines, thiocyanates, dihalidesCyclization to form fused heterocycle
AminationAmines, K₂CO₃, DMFSNAr substitution of halide at position 6
MethylationCH₃I, NaH, THFAlkylation at position 3
CyanationKCN, DMSO, 80°CHalide displacement or amide dehydration

Optimization Strategies

  • Catalyst selection : For coupling reactions (e.g., Buchwald), tris(dibenzylideneacetone)dipalladium(0) with ligands like xantphos or BINAP enhances yields .

  • Protecting groups : N-Boc or tert-butyldimethylsilyl (TBS) groups may stabilize intermediates during synthesis .

  • Deprotection : Trifluoroacetic acid (TFA) is used to remove protecting groups post-reaction .

Analytical and Pharmacological Insights

While direct data for the target compound is unavailable, analogous compounds exhibit:

  • High yield synthesis : Mechanochemical methods (e.g., Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid MNPs) achieve >90% yields for nitrile-containing pyrazoles .

  • Pharmacokinetic properties : Mitochondrial uncouplers like BAM15 derivatives show favorable liver exposure and metabolic activity .

Scientific Research Applications

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .

Biological Activity

6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological targets, leading to therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

  • Molecular Formula : C8H8N4S
  • Molecular Weight : 191.212 g/mol
  • LogP : 0.77868
  • Polar Surface Area (PSA) : 117.45 Ų

The biological activity of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile is primarily attributed to its ability to act as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Activation of nAChRs can lead to neuroprotective effects, making this compound a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biological Activity and Efficacy

Research indicates that 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile exhibits a range of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile:

Study ReferenceFocus AreaFindings
Mitochondrial uncouplersInvestigated structure-activity relationships indicating that modifications to similar compounds can enhance mitochondrial uncoupling activity, which may relate to metabolic regulation.
NASH treatmentRelated compounds demonstrated efficacy in reducing liver triglycerides and improving liver function markers in animal models of nonalcoholic steatohepatitis (NASH).
Anticancer activityEvaluated new derivatives against human cancer cell lines; while specific results for 6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile were not detailed, related compounds exhibited cytotoxicity against cancer cells.

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